molecular formula C16H8Cl3F B14780807 1-Fluoro-3-(2,3,6-trichlorophenyl)naphthalene

1-Fluoro-3-(2,3,6-trichlorophenyl)naphthalene

Cat. No.: B14780807
M. Wt: 325.6 g/mol
InChI Key: DWWFHKDSXHNDFV-UHFFFAOYSA-N
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Description

1-Fluoro-3-(2,3,6-trichlorophenyl)naphthalene is an organic compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, substituted with a fluoro group and three chloro groups on the phenyl ring

Preparation Methods

The synthesis of 1-Fluoro-3-(2,3,6-trichlorophenyl)naphthalene typically involves multi-step organic reactions. One common method includes the halogenation of naphthalene followed by a substitution reaction to introduce the fluoro and chloro groups. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Fluoro-3-(2,3,6-trichlorophenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in partially or fully dehalogenated products.

    Substitution: The fluoro and chloro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents include nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-3-(2,3,6-trichlorophenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(2,3,6-trichlorophenyl)naphthalene involves its interaction with specific molecular targets. The fluoro and chloro groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

1-Fluoro-3-(2,3,6-trichlorophenyl)naphthalene can be compared with other halogenated naphthalene derivatives:

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-3-(2,3,6-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-12-5-6-13(18)16(19)15(12)10-7-9-3-1-2-4-11(9)14(20)8-10/h1-8H

InChI Key

DWWFHKDSXHNDFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C3=C(C=CC(=C3Cl)Cl)Cl

Origin of Product

United States

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